4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143786
InChI: InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2
SMILES:
Molecular Formula: C13H19BrN4O3S
Molecular Weight: 391.29 g/mol

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

CAS No.:

Cat. No.: VC20143786

Molecular Formula: C13H19BrN4O3S

Molecular Weight: 391.29 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine -

Specification

Molecular Formula C13H19BrN4O3S
Molecular Weight 391.29 g/mol
IUPAC Name 4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine
Standard InChI InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2
Standard InChI Key CLWURIDXAJNEJU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine features a pyridine ring substituted at the 3-position with a sulfonylmorpholine group and at the 4-position with a piperazine moiety. The 5-position of the pyridine is brominated, contributing to its electrophilic reactivity. The molecular formula is C16H26BrN5O2SC_{16}H_{26}BrN_{5}O_{2}S, with a molecular weight of 432.38 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H26BrN5O2SC_{16}H_{26}BrN_{5}O_{2}S
Molecular Weight432.38 g/mol
IUPAC Name4-[(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine
CAS Registry Number889676-35-1

Structural Features

  • Pyridine Core: The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

  • Sulfonylmorpholine Group: The sulfonyl bridge (-SO2_2-) connects the pyridine ring to the morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom. This group improves water solubility and metabolic stability .

  • Piperazine Substituent: The piperazine ring at the 4-position introduces basicity and hydrogen-bonding capacity, critical for target binding in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves multi-step protocols:

  • Bromination: Introduction of bromine to the pyridine core using reagents like NN-bromosuccinimide (NBS) .

  • Sulfonylation: Reaction with morpholine sulfonyl chloride under basic conditions to install the sulfonylmorpholine group .

  • Piperazine Coupling: Buchwald–Hartwig amination or nucleophilic aromatic substitution to attach the piperazine moiety .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYieldReference
1BrominationNBS, DMF, 80°C75%
2SulfonylationMorpholine sulfonyl chloride, K2_2CO3_3, THF68%
3Piperazine CouplingPd(dba)2_2, Xantphos, 110°C52%

Analytical Characterization

  • NMR Spectroscopy: 1H^1H NMR (500 MHz, DMSO-d6d_6) reveals distinct signals for the morpholine protons (δ 3.50–3.70 ppm) and piperazine NH (δ 7.15 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis confirms the molecular ion peak at m/zm/z 432.38 [M + H]+^+ .

  • HPLC Purity: >95% purity achieved via reverse-phase chromatography using methanol/water gradients .

Biological Activity and Applications

Enzyme Inhibition

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine exhibits inhibitory activity against tropomyosin receptor kinases (TRKs), with IC50_{50} values in the nanomolar range . TRK inhibition disrupts oncogenic signaling pathways, making this compound a candidate for cancer therapy.

Table 3: Biological Activity Data

TargetIC50_{50} (nM)Cell LineReference
TRKA56Km-12
CYP2C91.2 μMLiver microsomes

Antiproliferative Effects

In vitro studies demonstrate potent antiproliferative activity against the Km-12 colorectal cancer cell line (IC50_{50} = 0.304 μM), with selectivity over non-cancerous HUVEC cells .

Mechanism of Action

The sulfonamide group enhances binding affinity to ATP pockets of kinases, while the piperazine moiety improves solubility and pharmacokinetics . Molecular docking studies suggest hydrogen bonding with TRKA residues Glu590 and Leu516 .

Recent Advances and Future Directions

Computational Design

Scaffold-hopping strategies and molecular dynamics simulations have optimized the compound’s binding to TRKA, reducing off-target effects .

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